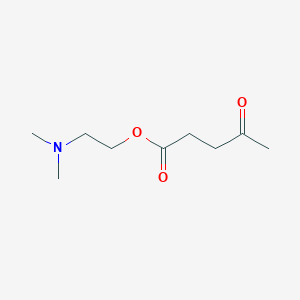
2-(Dimethylamino)ethyl 4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 4-oxopentanoate is a chemical compound that has garnered attention due to its versatile applications in various fields. It is known for its potential use as a green solvent and has been studied extensively for its properties and applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 4-oxopentanoate can be achieved through several methods. One notable method involves base-catalyzed Michael additions from readily available building blocks. This method is advantageous due to its swift reaction time (approximately 30 minutes), solvent-free conditions, and the use of catalytic amounts of base (less than 6.5 mol%). This approach aligns with green chemistry principles and results in high purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are designed to ensure high yield and purity while adhering to environmental and safety regulations. The retrosynthetic approach is often employed to identify novel, shorter synthetic routes that are more sustainable and efficient .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acids, and bases. The conditions for these reactions vary depending on the desired product. For example, base-catalyzed Michael additions are used for the synthesis of the compound, while other reactions may require different catalysts and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 4-oxopentanoate has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 4-oxopentanoate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, which can alter the properties and functions of other molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(Dimethylamino)ethyl 4-oxopentanoate include:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
Ethyl 4-oxopentanoate: Another compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to act as a green solvent and its versatility in various chemical reactions set it apart from other similar compounds .
Propiedades
Número CAS |
63050-07-7 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 4-oxopentanoate |
InChI |
InChI=1S/C9H17NO3/c1-8(11)4-5-9(12)13-7-6-10(2)3/h4-7H2,1-3H3 |
Clave InChI |
OJRMYVJVWJSOSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(=O)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


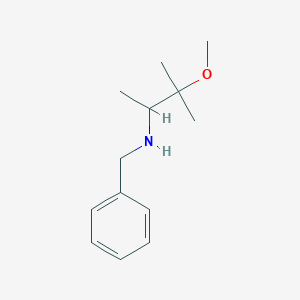

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
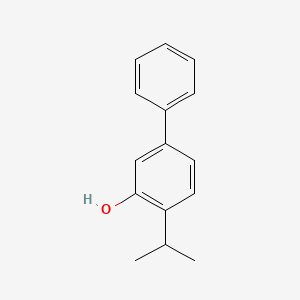
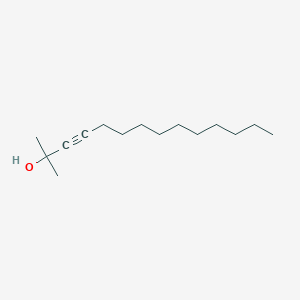
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
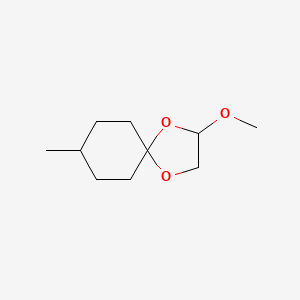
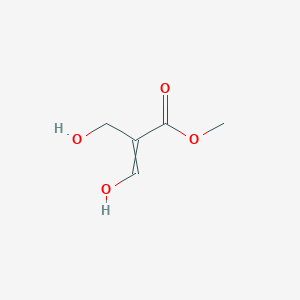
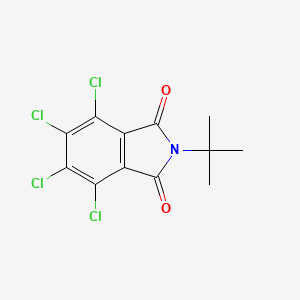
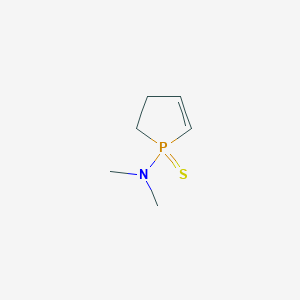
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

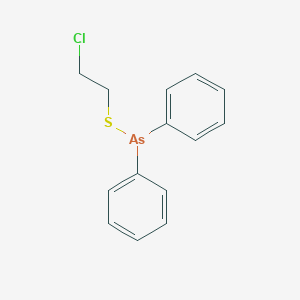
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
